1-(2,3-Epoxypropyl)-2-nitroimidazole

Description

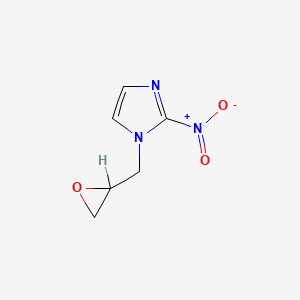

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-1-(oxiran-2-ylmethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c10-9(11)6-7-1-2-8(6)3-5-4-12-5/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFMSLVOHQZYEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN2C=CN=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60319241 | |

| Record name | 1-(2,3-Epoxypropyl)-2-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60319241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13551-90-1 | |

| Record name | NSC342688 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,3-Epoxypropyl)-2-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60319241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13551-90-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2,3 Epoxypropyl 2 Nitroimidazole

Pathways to the Synthesis of the Core Compound

The construction of 1-(2,3-Epoxypropyl)-2-nitroimidazole hinges on two key chemical transformations: the formation of the epoxide ring on the propyl side chain and the attachment of this side chain to the 2-nitroimidazole (B3424786) core. These can be achieved through distinct synthetic routes.

The creation of the oxirane (epoxide) ring on the three-carbon side chain is a critical step. There are generally two strategic approaches to achieve this.

One common method involves the direct use of a reagent that already contains the epoxypropyl group. A prominent example is the reaction with epichlorohydrin (B41342) (1-chloro-2,3-epoxypropane). In this approach, the epichlorohydrin serves as the alkylating agent that introduces the complete side chain with the pre-formed epoxide ring. mdpi.com This method is efficient as it combines the alkylation and epoxidation steps conceptually, though the reaction itself is an alkylation.

An alternative pathway is the epoxidation of an alkene precursor. This involves first attaching an allyl group (a three-carbon chain with a double bond) to the nitroimidazole ring, forming N-allyl-2-nitroimidazole. Subsequently, the double bond in the allyl group is oxidized to form the epoxide ring. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), in what is known as the Prilezhaev reaction. organic-chemistry.orgyoutube.com Other epoxidizing systems include hydrogen peroxide in combination with catalysts. organic-chemistry.org The choice of epoxidation agent can influence the reaction's stereoselectivity. For instance, asymmetric epoxidation techniques, like the Sharpless epoxidation, can be employed to produce specific enantiomers of the final product. organic-chemistry.orgnih.gov

The attachment of the 2,3-epoxypropyl side chain to the 2-nitroimidazole core is accomplished via an N-alkylation reaction. nih.govacs.org This is a type of nucleophilic substitution where the nitrogen atom of the imidazole (B134444) ring acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (e.g., epichlorohydrin). mdpi.com

The standard procedure for this alkylation involves first deprotonating the 2-nitroimidazole with a base to form its conjugate base, the nitroimidazolide anion. uea.ac.uk This anion is a more potent nucleophile than the neutral imidazole. Common bases used for this purpose include potassium carbonate (K2CO3) or potassium hydroxide (B78521) (KOH). The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) (CH3CN). Once the anion is formed, the alkylating agent, such as epichlorohydrin or an N-allyl halide, is added to the reaction mixture. mdpi.com The reaction temperature can be varied to optimize the yield; for instance, conducting the reaction in acetonitrile at 60°C has been shown to be effective.

| Base | Solvent | Alkylating Agent Type | Typical Temperature | Reference |

|---|---|---|---|---|

| Potassium Carbonate (K2CO3) | Acetonitrile (CH3CN) | Alkyl Halide | 60°C | |

| Potassium Carbonate (K2CO3) | DMSO / DMF | Alkyl Halide | Room Temperature | |

| Potassium Hydroxide (KOH) | DMSO / DMF | Alkyl Halide | Room Temperature | |

| Triethylamine (Et3N) | Ethanol (EtOH) | Epoxide (e.g., Propylene Oxide) | Reflux | mdpi.com |

Regioselective Synthesis and Isomer Control

A significant challenge in the synthesis of N-substituted imidazoles is controlling the regioselectivity of the alkylation. The imidazole ring contains two nitrogen atoms, and alkylation can potentially occur at either position. In the case of 2-nitroimidazole, the two nitrogens are chemically equivalent before substitution. However, once the first substituent is added, they become distinct (N-1 and N-3). The target compound, this compound, requires specific alkylation at the N-1 position.

Studies on the alkylation of substituted nitroimidazoles have shown that the reaction's outcome is sensitive to the position of existing substituents and the reaction conditions. For 2-substituted imidazoles like 2-nitroimidazole, alkylation generally favors the N-1 position. The steric and electronic effects of the nitro group at the C-2 position influence the incoming alkyl group to attach to the N-1 nitrogen. acs.org For example, methods have been developed for 2-methyl-5-nitroimidazole (B138375) that principally yield the 1-alkylated isomer. acs.org

Beyond regioselectivity, control of stereoisomers is also important, as the 2,3-epoxypropyl side chain contains a chiral center. The use of a racemic mixture of an alkylating agent like epichlorohydrin will result in a racemic mixture of the final product. To obtain a specific enantiomer (R or S), a stereoselective synthesis is required. This can be achieved by using an enantiomerically pure starting material, such as (R)- or (S)-epichlorohydrin, as has been demonstrated in the synthesis of related compounds like (R)- and (S)-Misonidazole. mdpi.comnih.gov

Purification and Isolation Techniques for Synthetic Intermediates

After the chemical synthesis, a robust purification strategy is essential to isolate the desired product and its intermediates from unreacted starting materials, by-products, and solvents. A multi-step approach is typically employed.

Following the reaction, a common work-up procedure involves quenching the reaction mixture, often with ice-water, followed by extraction of the product into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. nih.gov The organic layer is then washed sequentially with water and brine (a saturated aqueous solution of NaCl) to remove inorganic impurities and residual solvent. The washed organic phase is subsequently dried over an anhydrous drying agent, like sodium sulfate (B86663) (Na2SO4), to remove any traces of water. nih.gov Finally, the solvent is removed under reduced pressure (in vacuo) to yield the crude product.

Chemical Reactivity and Derivatization Strategies of 1 2,3 Epoxypropyl 2 Nitroimidazole

Nucleophilic Ring-Opening Reactions of the Epoxide

The epoxide group of 1-(2,3-epoxypropyl)-2-nitroimidazole serves as a potent electrophilic site, readily undergoing SN2-type reactions with a wide array of nucleophiles. mdpi.com This process involves the attack of a nucleophile on one of the two carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. The reaction is typically regioselective, with the nucleophile preferentially attacking the sterically less hindered terminal carbon atom of the epoxypropyl chain.

The reaction of this compound with amine nucleophiles, known as aminolysis, is a well-established method for creating carbon-nitrogen bonds. This reaction opens the epoxide ring to yield amino alcohol derivatives. Research into the synthesis of Pimonidazole (B1677889) analogues has demonstrated this reactivity. nih.gov In these syntheses, a 2-nitroimidazole (B3424786) precursor containing an epoxide ring is treated with a secondary amine, such as piperidine (B6355638). nih.gov The nitrogen atom of piperidine acts as the nucleophile, attacking the terminal carbon of the epoxide and resulting in the formation of a 1-(3-(piperidin-1-yl)-2-hydroxypropyl)-2-nitroimidazole derivative. nih.gov This type of reaction can be generalized to a variety of primary and secondary amines, providing a versatile route to a library of functionalized 2-nitroimidazole compounds. nih.gov

Hydroxyl groups, present in water, alcohols, and acids, can also serve as nucleophiles for the ring-opening of the epoxide. For instance, the synthesis of the radiosensitizer Misonidazole involves the reaction of 2-nitroimidazole with 1,2-epoxy-3-methoxypropane. nih.gov In this case, the imidazole (B134444) nitrogen first attacks the epoxide, and the resulting intermediate contains a hydroxyl group. In another example demonstrating the epoxide's reactivity in acidic aqueous media, a related compound, 1-(2,3-epoxypropyl)-2-methyl-5-nitroimidazole, was treated with concentrated hydrochloric acid. This resulted in the opening of the epoxide ring to form the corresponding chlorohydrin, 1-(3-chloro-2-hydroxypropyl)-2-methyl-5-nitroimidazole.

| Nucleophile Type | Specific Reagent Example | Resulting Functional Group | Product Class Example |

|---|---|---|---|

| Secondary Amine | Piperidine | Tertiary Amino Alcohol | 1-(3-(Piperidin-1-yl)-2-hydroxypropyl)-2-nitroimidazole nih.gov |

| Aqueous Acid | Hydrochloric Acid | Chlorohydrin (Chloro Alcohol) | 1-(3-Chloro-2-hydroxypropyl)-2-nitroimidazole derivative |

| Thiol | Generic Thiol (R-SH) | β-Hydroxy Thioether | 1-(3-(Alkylthio)-2-hydroxypropyl)-2-nitroimidazole nih.gov |

Condensation Reactions with Polyazamacrocyclic Scaffolds

A significant application of the reactivity of this compound is its conjugation to larger molecular frameworks, such as polyazamacrocycles. These macrocycles, featuring multiple secondary amine groups, can be functionalized through nucleophilic attack on the epoxide ring.

Cyclam (1,4,8,11-tetraazacyclotetradecane) is a polyazamacrocycle whose four secondary amine nitrogens can act as nucleophiles. The condensation of cyclam with this compound has been reported as a method to synthesize novel derivatives. In one procedure, an excess of cyclam was dissolved in methanol (B129727), and a solution of this compound in methanol was added. The reaction, left to proceed for several days at room temperature, yielded the monosubstituted product, 1-[2-Hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1,4,8,11-tetraazacyclotetradecane (FC-323). nih.gov

Conversely, reacting cyclam with a stoichiometric excess of this compound in chloroform (B151607) at room temperature for an extended period (10 days) led to the formation of the fully substituted derivative, 1,4,8,11-tetra[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1,4,8,11-tetraazacyclotetradecane (FC-316). nih.gov

The reaction between a polyfunctional macrocycle like cyclam and this compound does not typically yield a single product. Instead, a mixture of mono- and polysubstituted derivatives is formed. nih.gov The isolation and identification of these different products are crucial for understanding the reaction's outcome and for obtaining pure compounds for further study.

Researchers have employed chromatographic techniques to separate these complex mixtures. Methods such as flash chromatography on silica (B1680970) gel and preparative thin-layer chromatography (TLC) have been successfully used to isolate the various substituted cyclam products. nih.gov Following separation, the structural identity of each compound was confirmed using advanced analytical techniques. Electrospray ionization (ESI) mass spectroscopy and nuclear magnetic resonance (NMR) spectroscopy were used to definitively identify the mono- and polysubstituted cyclam conjugates and elucidate their specific substitution patterns. nih.gov

| Product Code | Degree of Substitution | Reactant Ratio (Cyclam:Epoxide) | Solvent | General Outcome |

|---|---|---|---|---|

| FC-323 | Mono-substituted | Excess Cyclam | Methanol | Formation of 1-[2-Hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1,4,8,11-tetraazacyclotetradecane. nih.gov |

| FC-316 | Tetra-substituted | Excess Epoxide (approx. 1:4.5) | Chloroform | Formation of 1,4,8,11-Tetra[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1,4,8,11-tetraazacyclotetradecane. nih.gov |

Construction of Multi-Nitroimidazole Architectures

The development of molecules containing multiple nitroimidazole units has been a key area of research, driven by the desire to enhance properties such as hypoxia selectivity and therapeutic efficacy. The epoxy group of this compound serves as a convenient handle for synthesizing these larger constructs.

Synthesis of Bis- and Double-Nitroimidazole Systems

The synthesis of bis-nitroimidazole systems, where two nitroimidazole units are covalently linked, can be achieved through the reaction of this compound with bifunctional nucleophiles. For instance, a diamine or a dithiol can act as a linker, reacting with the epoxide rings of two molecules of this compound to form a dimeric structure. This approach allows for the systematic variation of the linker length and composition to fine-tune the physicochemical properties of the final compound.

While direct examples detailing the synthesis of bis- and double-nitroimidazole systems starting specifically from this compound are not extensively reported in the reviewed literature, the principles of epoxide chemistry suggest straightforward synthetic routes. For example, reacting this compound with a linker molecule containing two nucleophilic groups (e.g., diamines, dithiols, or diols) under appropriate conditions would lead to the formation of a bridged bis-nitroimidazole structure. The reaction of p-xylylenediamine with 2-chloro-1,3-dinitrobenzene (B1198899) to form a bis-benzimidazole N-oxide derivative showcases a similar synthetic strategy for creating bridged heterocyclic compounds mdpi.com.

Design Principles for Linker Chemistry in Bridged Systems

One important design strategy involves incorporating functionalities that are cleaved under hypoxic conditions. acs.org The 2-nitroimidazole moiety itself can act as a trigger for drug release upon bioreduction in a low-oxygen environment. acs.orgnih.gov The linker can be designed to undergo spontaneous degradation, such as through 1,6-elimination or cyclization-elimination, following the reduction of the nitro group. researchgate.net

For instance, a branched bioreductive linker based on 2-nitroimidazole has been developed for ligand-targeted drug delivery. acs.orgnih.gov In this design, the linker is attached to a therapeutic agent and a targeting ligand. Under hypoxic conditions, the nitroimidazole is reduced, initiating a cascade that releases the active drug. acs.orgnih.gov The inclusion of moieties like polyethylene (B3416737) glycol (PEG) chains within the linker can enhance water solubility and improve pharmacokinetic properties. researchgate.net Furthermore, the linker can be equipped with functional groups, such as an alkynyl group, to allow for "click chemistry" conjugation to other molecules. nih.gov

Coupling Reactions for Advanced Functionalization

The reactive epoxide of this compound is a prime target for coupling reactions, enabling its integration into larger systems like polymers and nanoparticles, or its conjugation with specialized functional groups.

Integration into Polymeric and Nanoparticle Scaffolds via Ring-Opening Polymerization

Ring-opening polymerization (ROP) is a powerful technique for incorporating this compound into polymeric structures. nih.gov This method allows for the synthesis of polymers with nitroimidazole moieties either in the main chain or as pendant groups, depending on the polymerization strategy. The functional groups introduced can impart specific properties to the resulting polymers. nih.gov

A notable application of this strategy is the functionalization of nanoparticles. For example, this compound has been successfully grafted onto the surface of polyglycerol-functionalized superparamagnetic iron oxide nanoparticles (SPIONs) through ring-opening polymerization. This process involves the opening of the epoxy ring to form a stable ether linkage with the nanoparticle's surface. Such functionalized nanoparticles have been explored for their potential in biomedical applications. Post-polymerization modification is another avenue to introduce functionality to polymers, where the reactive groups on the polymer chain can be used for further chemical transformations. nih.gov

| Polymerization Method | Monomer | Resulting Structure | Potential Application |

| Ring-Opening Polymerization | This compound | Polymer with pendant nitroimidazole groups | Drug delivery, functional materials |

| Graft Polymerization from Nanoparticles | This compound | Nanoparticles with a shell of nitroimidazole-containing polymer | Biomedical imaging, targeted therapy |

Conjugation with Boron-Containing Moieties for Specialized Applications

The conjugation of this compound with boron-containing moieties, particularly boron clusters like carboranes, has emerged as a promising strategy for applications in Boron Neutron Capture Therapy (BNCT). pacific.edu BNCT is a binary cancer therapy that relies on the accumulation of a non-toxic boron-10 (B1234237) isotope in tumor cells, which, upon irradiation with thermal neutrons, releases highly cytotoxic alpha particles and lithium-7 (B1249544) nuclei.

The hypoxia-targeting nature of the 2-nitroimidazole core makes it an attractive vehicle for delivering boron to oxygen-deficient tumor regions. bohrium.com Synthetic strategies for creating these conjugates often involve linking a boron cluster to the 2-nitroimidazole scaffold. pacific.edumdpi.com For example, a 10B-enriched nitroimidazole, imidocaptate, was synthesized by coupling the cesium salt of BSH (a boron cluster) with 1-(2-bromoethyl)-2-methyl-5-nitroimidazole. nih.gov While this example does not start from this compound, the principle of linking a boron-containing group to a nitroimidazole derivative is clearly demonstrated. The unique properties of boron clusters, such as their stability and ability to carry a large number of boron atoms, are advantageous for this application. acs.org The interaction of these boron clusters with biologically important molecules like serum albumin has also been a subject of study to understand their in vivo behavior. nih.gov

| Boron Moiety | Linkage Strategy | Target Application |

| Carborane | Covalent bond to nitroimidazole scaffold | Boron Neutron Capture Therapy (BNCT) |

| BSH (closo-dodecaborate) | Thioether linkage | Boron Neutron Capture Therapy (BNCT) |

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Molecular Confirmation

Spectroscopic analysis is fundamental to the unequivocal identification of 1-(2,3-Epoxypropyl)-2-nitroimidazole. By employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Raman spectroscopy, researchers can meticulously probe the compound's atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For the (S)-enantiomer of this compound, (S)-2-Nitro-1-(2-oxiranylmethyl)-1H-imidazole, the proton (¹H) NMR spectrum provides characteristic signals that correspond to each unique proton environment.

Detailed ¹H NMR data for (S)-2-Nitro-1-(2-oxiranylmethyl)-1H-imidazole in deuterated chloroform (B151607) (CDCl₃) reveals the following chemical shifts (δ) and coupling constants (J):

δ 7.19 (d, J = 1 Hz, 1H) and δ 7.18 (d, J = 1Hz, 1H) are attributed to the two protons on the imidazole (B134444) ring.

δ 5.07 (dd, J = 14.6 Hz, 2.4 Hz, 1H) and δ 4.20 (dd, J = 14.6 Hz, 6.4 Hz, 1H) correspond to the diastereotopic protons of the methylene (B1212753) group (CH₂) attached to the imidazole nitrogen.

δ 3.47 – 3.38 (m, 1H) is assigned to the proton on the chiral carbon of the epoxy ring.

δ 2.94 (t, J = 4.2 Hz, 1H) and δ 2.58 (dd, J = 4.5 Hz, 2.5 Hz, 1H) represent the protons of the methylene group within the epoxy ring.

Interactive Data Table: ¹H NMR Spectroscopic Data for (S)-2-Nitro-1-(2-oxiranylmethyl)-1H-imidazole

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.19 | Doublet (d) | 1 | Imidazole ring proton |

| 7.18 | Doublet (d) | 1 | Imidazole ring proton |

| 5.07 | Doublet of doublets (dd) | 14.6, 2.4 | N-CH₂ proton |

| 4.20 | Doublet of doublets (dd) | 14.6, 6.4 | N-CH₂ proton |

| 3.47 - 3.38 | Multiplet (m) | - | CH proton of epoxy ring |

| 2.94 | Triplet (t) | 4.2 | CH₂ proton of epoxy ring |

| 2.58 | Doublet of doublets (dd) | 4.5, 2.5 | CH₂ proton of epoxy ring |

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound, which aids in confirming its elemental composition and structure. For (S)-2-Nitro-1-(2-oxiranylmethyl)-1H-imidazole, Chemical Ionization Mass Spectrometry (CIMS) shows a prominent peak at m/z 170, corresponding to the protonated molecule [M+H]⁺. This confirms the molecular weight of the compound to be 169 g/mol . Another significant fragment is observed at m/z 114. The fragmentation pattern provides valuable clues about the stability of different parts of the molecule and helps to piece together its structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule's functional groups. Theoretical studies on the vibrational properties of 2-nitroimidazole (B3424786), the core structure of the target compound, have been conducted using Density Functional Theory (DFT). These calculations help in assigning the characteristic vibrational bands. For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for:

N-O stretching of the nitro group.

C-N stretching and ring vibrations of the imidazole moiety.

C-O-C stretching of the epoxy ring.

C-H stretching of the alkyl and imidazole groups.

These vibrational signatures serve as a molecular fingerprint, allowing for the identification of the compound and the confirmation of the presence of its key functional groups.

Chromatographic Separation Methods for Product Analysis and Purity Assessment

Chromatographic techniques are indispensable for the separation of this compound from reaction byproducts and for the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of nitroimidazole derivatives. A typical HPLC setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector set at a wavelength where the nitroimidazole chromophore exhibits strong absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool, particularly for analyzing the volatile components of a sample or for identifying impurities. For epoxy compounds, GC-MS can be used to separate and identify components based on their boiling points and mass-to-charge ratios. This technique can provide detailed information about the composition of the sample and help in identifying any residual starting materials or side products. The choice between HPLC and GC-MS would depend on the volatility and thermal stability of the compound and potential impurities.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method for studying the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for analyzing molecules like 1-(2,3-Epoxypropyl)-2-nitroimidazole.

The flexibility of the epoxypropyl side chain in this compound allows it to adopt various spatial arrangements, known as conformations. Conformational analysis using DFT can identify the most stable geometries of the molecule. By systematically rotating the rotatable bonds, a potential energy surface can be mapped to locate energy minima corresponding to stable conformers.

These calculations can be performed for the molecule in the gas phase to understand its intrinsic structural preferences. Additionally, to simulate a more biologically relevant environment, the calculations can be repeated in a solution, typically water, using implicit or explicit solvent models. The presence of a solvent can significantly influence the conformational landscape, altering the relative energies and populations of the conformers. nih.gov For instance, a notable shift in the conformational landscape is often predicted when transitioning from the gas phase to an aqueous solution for 2-nitroimidazole (B3424786) derivatives. nih.gov

Illustrative Data Table: Relative Energies of Hypothetical Conformers

| Conformer | Gas Phase Relative Energy (kcal/mol) | Solution Phase Relative Energy (kcal/mol) |

| A | 0.00 | 0.50 |

| B | 1.20 | 0.00 |

| C | 2.50 | 3.00 |

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

DFT calculations provide detailed information about the distribution of electrons within the this compound molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Electron density maps can visualize regions of high and low electron density, offering insights into the molecule's polarity and reactive sites. The nitro group, being strongly electron-withdrawing, is expected to significantly influence the electron density distribution across the imidazole (B134444) ring and the side chain.

Prediction of Spectroscopic Parameters through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting and interpreting various spectroscopic data for this compound.

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. scirp.org By computing the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be determined. These calculated spectra can be compared with experimental data to aid in the assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups present in this compound. For 2-nitroimidazole derivatives, the spectroscopic properties are largely determined by the 2-nitroimidazole moiety. nih.gov

Illustrative Data Table: Hypothetical Vibrational Frequencies and Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(N-O) symmetric | ~1350 | Symmetric stretching of the nitro group |

| ν(N-O) asymmetric | ~1550 | Asymmetric stretching of the nitro group |

| ν(C-H) imidazole | ~3100 | C-H stretching in the imidazole ring |

| ν(C-O-C) epoxide | ~850 | Asymmetric stretching of the epoxide ring |

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. DFT calculations can predict NMR chemical shifts (by calculating shielding tensors) and spin-spin coupling constants. molpro.net These theoretical predictions can be a powerful tool for assigning the signals in experimental ¹H and ¹³C NMR spectra to specific nuclei within the this compound molecule, thus confirming its chemical structure.

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. researchgate.net This method is particularly useful for understanding the absorption of light and subsequent electronic transitions. TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of this compound by determining the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths. nih.gov These calculations provide insights into the nature of the electronic transitions, for instance, whether they are localized on the nitroimidazole ring or involve charge transfer between different parts of the molecule.

Illustrative Data Table: Hypothetical Electronic Transition Data

| Excited State | Transition Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₁ | 4.50 | 275 | 0.15 |

| S₂ | 5.20 | 238 | 0.08 |

| S₃ | 5.80 | 214 | 0.45 |

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies for Derivatives

While specific, comprehensive Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies dedicated solely to this compound are not extensively documented in publicly available literature, the broader class of 2-nitroimidazole derivatives has been the subject of such investigations. These studies provide a foundational understanding of how structural modifications to the 2-nitroimidazole scaffold can influence biological activity, which can be extrapolated to predict the behavior of derivatives of this compound.

The biological activity of 2-nitroimidazole derivatives is intrinsically linked to the electronic and steric properties of the substituents on the imidazole ring. For instance, modifications at the N-1 and C-5 positions have been shown to significantly impact the antitrichomonal activity of these compounds. acs.org Generally, the introduction of various functional groups can alter the molecule's lipophilicity, which in turn affects its ability to penetrate cell membranes and reach its target.

In the context of their application as hypoxia-selective cytotoxins, the electron-deficient nature of the nitro group is paramount for their mechanism of action. SAR studies on other 2-nitroimidazoles have revealed that the positioning and nature of substituents can modulate the reduction potential of the nitro group, thereby influencing the efficiency of its bioreductive activation under hypoxic conditions. For bicyclic nitroimidazoles, it has been demonstrated that substitution at the 2-position of the imidazole ring can significantly impact potency. nih.gov

QSAR methodologies apply statistical and computational techniques to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For nitroimidazole derivatives, QSAR models have been developed to predict their efficacy against various targets. researchgate.netelsevierpure.com These models typically employ a range of molecular descriptors, including:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity and ability to accept electrons.

Steric Descriptors: Like molecular weight and volume, which describe the size and shape of the molecule.

Hydrophobicity Descriptors: Often represented by the partition coefficient (logP), which quantifies the molecule's lipophilicity.

A hypothetical QSAR study on derivatives of this compound could involve synthesizing a library of analogues with modifications to the epoxypropyl side chain and potentially the imidazole ring. The biological activity of these compounds would be experimentally determined, and then correlated with calculated molecular descriptors to build a predictive model.

| General Structure Modification | Predicted Impact on Activity | Rationale |

|---|---|---|

| Modification of the N-1 side chain (epoxypropyl group) | Alteration of solubility, cell penetration, and interaction with target macromolecules. | The side chain influences the overall physicochemical properties of the molecule. |

| Substitution at C-4 or C-5 of the imidazole ring | Modulation of the electronic properties of the nitro group and steric interactions. | Substituents can influence the reduction potential and binding affinity. |

| Introduction of electron-withdrawing or -donating groups | Fine-tuning of the bioreductive activation potential. | Electronic effects directly impact the ease of reduction of the nitro group. |

Theoretical Modeling of Bioreductive Pathways and Molecular Interactions

The biological activity of 2-nitroimidazoles like this compound is contingent upon their bioreductive activation in hypoxic environments. nih.gov Theoretical modeling plays a crucial role in elucidating the intricate mechanisms of this process and in predicting how these molecules interact with their biological targets.

The generally accepted bioreductive pathway for 2-nitroimidazoles involves an initial one-electron reduction of the nitro group, catalyzed by nitroreductases, to form a nitro radical anion. nih.gov In the presence of oxygen (normoxic conditions), this radical anion is rapidly re-oxidized back to the parent compound, resulting in a futile cycle with no net reduction. However, under hypoxic conditions, the lower oxygen concentration allows for the further reduction of the nitro radical anion to form highly reactive species, such as nitroso and hydroxylamine (B1172632) derivatives. These reactive intermediates can then covalently bind to cellular macromolecules, including DNA and proteins, leading to cytotoxicity. nih.gov

Computational methods, such as Density Functional Theory (DFT), can be employed to model this bioreductive pathway. DFT calculations can provide insights into the electronic structure of the parent molecule and its reduced intermediates, helping to predict their reactivity and stability. nih.gov For instance, the electron affinity of the nitroimidazole core is a key determinant of its propensity for bioreductive activation.

Molecular docking and molecular dynamics simulations are powerful tools for investigating the interactions between 2-nitroimidazole derivatives and their biological targets, such as the nitroreductase enzymes that initiate their activation. mdpi.com These computational techniques can predict the binding mode and affinity of the molecule within the active site of the enzyme, providing a structural basis for understanding the initiation of the bioreductive cascade.

For this compound, theoretical modeling could be used to:

Calculate the reduction potential of the nitro group and compare it to other known nitroimidazole-based compounds.

Model the step-wise reduction of the nitro group to identify the key reactive intermediates.

Simulate the interaction of the parent molecule and its reduced metabolites with biomolecules like DNA to understand the mechanism of cytotoxicity.

Predict how modifications to the epoxypropyl side chain might influence the binding to nitroreductases or subsequent reactions of the activated species.

| Theoretical Modeling Technique | Application to this compound | Potential Insights |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic properties (e.g., electron affinity, orbital energies) of the parent molecule and its reduced intermediates. | Prediction of reactivity, stability of intermediates, and the thermodynamics of the bioreductive pathway. |

| Molecular Docking | Simulation of the binding of this compound to the active site of nitroreductase enzymes. | Identification of key amino acid residues involved in binding and the preferred orientation of the substrate. |

| Molecular Dynamics (MD) Simulations | Analysis of the dynamic behavior of the molecule within the enzyme's active site or its interaction with DNA. | Understanding the stability of the enzyme-substrate complex and the conformational changes that may occur upon binding and reaction. |

Mechanistic Investigations of Nitroimidazole Epoxide Derivative Activity

Reductive Activation Mechanisms of the Nitro Group

The selective activity of 2-nitroimidazole (B3424786) derivatives in low-oxygen environments is a cornerstone of their therapeutic potential. nih.gov This selectivity is achieved through the reductive activation of the nitro group, a process that is significantly favored under hypoxic conditions.

Enzymatic Single-Electron Reductions in Reduced Oxygen Tension

In environments with reduced oxygen tension, the nitro group of 1-(2,3-Epoxypropyl)-2-nitroimidazole can undergo enzymatic single-electron reduction. openmedscience.com This bioactivation is catalyzed by various cellular nitroreductases. nih.gov The addition of a single electron to the nitro group results in the formation of a nitro radical anion. openmedscience.com This initial reduction is a reversible process. In the presence of sufficient oxygen, the radical anion is rapidly re-oxidized back to the parent nitro compound, with the concomitant formation of a superoxide (B77818) radical. nih.gov However, under hypoxic conditions, the lower oxygen concentration allows for the accumulation of the nitro radical anion, enabling it to undergo further reactions. nih.gov The one-electron reduction potential of 2-nitroimidazoles is a key determinant of their efficacy as hypoxia-selective agents. mdpi.com

Formation and Subsequent Reactions of Radical Anions

The formation of the nitro radical anion is a critical step in the mechanism of action of nitroimidazoles. acs.org This highly reactive species can undergo a variety of subsequent reactions. rsc.org Under sustained hypoxic conditions, the radical anion can be further reduced to form nitroso and hydroxylamine (B1172632) intermediates. nih.govnih.gov These reduced metabolites are highly reactive and are considered to be the ultimate cytotoxic species. nih.gov

The radical anions of nitroimidazoles can also participate in radical-nucleophilic substitution (SRN1) reactions. rsc.org The reactivity and stability of these radical anions can be influenced by the specific substitution pattern on the imidazole (B134444) ring. researchgate.net For instance, studies on different nitroimidazole derivatives have shown that the stability of the corresponding nitro radical anions can be assessed using techniques like cyclic voltammetry.

Intramolecular Reactivity and Intermolecular Interactions

Following the initial reductive activation, both the reduced nitroimidazole moiety and the intact epoxide ring of this compound contribute to its biological effects through various intra- and intermolecular interactions.

Role of the Epoxide Ring in Facilitating Molecular Conjugation

The epoxide ring is a three-membered cyclic ether that is characterized by significant ring strain, making it susceptible to nucleophilic attack. This inherent reactivity allows the epoxide moiety of this compound to act as an electrophile, readily reacting with a wide range of biological nucleophiles. The ring-opening of epoxides is a well-established chemical transformation that leads to the formation of stable covalent bonds. This process can be facilitated under both acidic and basic conditions and is a common strategy in the synthesis of functionalized molecules.

Formation of Covalent Adducts with Biological Thiols and Proteins

The reactive intermediates generated from the reduction of the nitro group, as well as the electrophilic epoxide ring, can form covalent adducts with cellular macromolecules. nih.gov Biological thiols, such as the cysteine residues in proteins and the tripeptide glutathione (B108866), are particularly important nucleophiles that can react with these electrophilic sites. nih.gov

The formation of adducts with glutathione is a significant event, as it can lead to the depletion of this critical intracellular antioxidant. nih.gov Furthermore, the covalent binding of the reduced nitroimidazole metabolites to proteins can disrupt their function and contribute to cellular toxicity. nih.govduke.edu The formation of these drug-protein adducts is a key mechanism for the selective entrapment of nitroimidazole compounds within hypoxic cells. nih.gov The covalent modification of proteins by electrophilic compounds can lead to alterations in their structure and function, thereby impacting cellular signaling pathways and viability.

Modulation of Reactive Oxygen Species (ROS) Pathways by Nitroimidazole Derivatives

Nitroimidazole derivatives can significantly impact the cellular redox environment through their ability to modulate the production of reactive oxygen species (ROS). nih.gov This modulation is closely tied to the reductive activation of the nitro group.

Under normoxic conditions, the futile cycle of single-electron reduction of the nitro group to a radical anion, followed by its immediate re-oxidation by molecular oxygen, leads to the continuous generation of superoxide radicals (O₂⁻). nih.gov This process, known as redox cycling, can lead to a state of oxidative stress within the cell. The superoxide radical can be further converted to other ROS, such as hydrogen peroxide (H₂O₂), which can then participate in various cellular signaling pathways or cause oxidative damage to cellular components. nih.gov

Hypoxia-Specific Bioreduction Leading to Intracellular Trapping of Metabolites

The selective activity of 2-nitroimidazole derivatives in hypoxic environments is a well-established principle in medicinal chemistry, forming the basis for their use as hypoxia-selective radiosensitizers and diagnostic imaging agents. This selectivity is contingent upon the bioreductive metabolism of the nitro group, a process that is significantly enhanced under low-oxygen conditions and leads to the intracellular retention of the resulting metabolites. While direct experimental data and specific data tables on the hypoxia-specific bioreduction and intracellular trapping of this compound are not extensively available in publicly accessible research, the mechanism can be understood through the established principles governing the 2-nitroimidazole class of compounds.

Under normal oxygen concentrations (normoxia), the 2-nitroimidazole structure undergoes a one-electron reduction to form a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound, creating a futile cycle of reduction and oxidation. This process prevents the accumulation of reactive metabolites in well-oxygenated tissues, thus minimizing toxicity to healthy cells. openmedscience.comnih.gov

Conversely, in a hypoxic environment, the lower oxygen concentration allows the nitro radical anion to undergo further, irreversible reduction. This multi-step reduction process leads to the formation of highly reactive intermediates, such as nitroso, hydroxylamine, and amine derivatives. nih.govnih.gov These reactive species can then covalently bind to intracellular macromolecules, particularly proteins and molecules containing thiol groups like glutathione. nih.govnih.gov This covalent binding effectively "traps" the metabolites within the hypoxic cell, leading to their accumulation. nih.gov

The compound this compound serves as a precursor in the synthesis of more complex molecules designed to target hypoxic tissues. For instance, it has been used to functionalize nanoparticles and create conjugates for potential applications in hypoxia imaging and therapy. openmedscience.comacs.org In these applications, the 2-nitroimidazole moiety of this compound is the key functional group responsible for the hypoxia-selective properties of the final product.

Detailed Research Findings on 2-Nitroimidazole Bioreduction

Research on various 2-nitroimidazole derivatives has provided insights into the specifics of this hypoxia-selective mechanism. Studies have demonstrated a clear correlation between the level of hypoxia and the extent of intracellular retention of these compounds. For example, in vitro studies with different 2-nitroimidazole-based imaging agents have shown a significantly higher uptake and retention in cancer cell lines cultured under hypoxic conditions compared to those under normoxic conditions.

Hypothetical Cellular Uptake of a 2-Nitroimidazole Derivative

| Oxygen Concentration | Cell Line | Uptake (% of Administered Dose) | Hypoxic:Normoxic Uptake Ratio |

|---|---|---|---|

| Normoxic (21% O₂) | Cancer Cell Line A | 1.5 ± 0.3 | 4.5 |

| Hypoxic (1% O₂) | Cancer Cell Line A | 6.8 ± 0.9 | |

| Normoxic (21% O₂) | Cancer Cell Line B | 1.2 ± 0.2 | 5.2 |

| Hypoxic (1% O₂) | Cancer Cell Line B | 6.2 ± 0.7 |

The key steps in the hypoxia-specific bioreduction and trapping of 2-nitroimidazole derivatives are summarized in the following table.

Mechanism of Hypoxia-Specific Trapping

| Step | Process | Key Outcome |

|---|---|---|

| 1 | Initial One-Electron Reduction | Formation of a nitro radical anion. |

| 2a (Normoxia) | Re-oxidation | Parent compound is regenerated; no accumulation. |

| 2b (Hypoxia) | Further Reduction | Formation of reactive intermediates (nitroso, hydroxylamine, etc.). |

| 3 (Hypoxia) | Covalent Binding | Adduct formation with intracellular macromolecules (e.g., proteins). |

| 4 (Hypoxia) | Intracellular Trapping | Accumulation of metabolites specifically in hypoxic cells. |

Advanced Research Applications of 1 2,3 Epoxypropyl 2 Nitroimidazole As a Precursor

Development of Agents for Selective Intracellular Accumulation under Reduced Oxygen Tension

A significant area of research focuses on leveraging the 2-nitroimidazole (B3424786) moiety of compounds derived from 1-(2,3-epoxypropyl)-2-nitroimidazole for selective targeting of hypoxic cells. worktribe.comnih.gov Hypoxia, or reduced oxygen tension, is a common feature of solid tumors and is associated with resistance to therapy. nih.gov The mechanism for selective accumulation relies on the bioreductive activation of the nitro group. worktribe.com

Under normal oxygen conditions (normoxia), the nitro group of a 2-nitroimidazole derivative undergoes a one-electron reduction by cellular nitroreductases to form a nitroradical anion. nih.gov This radical is then rapidly re-oxidized back to the parent compound, allowing it to diffuse out of the cell. worktribe.com However, in a hypoxic environment, the lower oxygen concentration allows for further reduction of the nitroradical anion to reactive nitroso and hydroxylamine (B1172632) intermediates. worktribe.com These reactive species can then covalently bind to intracellular macromolecules, effectively trapping the molecule within the hypoxic cell. worktribe.comresearchgate.net This selective entrapment forms the basis for designing agents that can specifically accumulate in and identify hypoxic tissues. worktribe.comnih.gov

Precursor in the Synthesis of Molecular Imaging Probes

The adaptability of this compound makes it an invaluable precursor for creating a variety of molecular imaging probes. Its epoxy group provides a convenient handle for conjugation to different signaling moieties, enabling the development of probes for Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI), as well as radiopharmaceutical research.

Radiosynthesis of ¹⁸F-Labeled Nitroimidazole Derivatives for Positron Emission Tomography (PET) Research

In the field of PET imaging, this compound is utilized in the synthesis of ¹⁸F-labeled nitroimidazole derivatives to visualize hypoxic tumors. koreascience.krnih.gov PET is a highly sensitive imaging modality that detects gamma rays emitted indirectly by a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F). nih.gov

One synthetic strategy involves reacting ¹⁸F-labeled intermediates with this compound. nih.gov For instance, a series of PET agents were synthesized where diamine-linked polyethylene (B3416737) glycol (PEG) tracers were first labeled with ¹⁸F. nih.gov These labeled intermediates were then reacted with this compound in the presence of potassium carbonate to yield the final ¹⁸F-labeled hypoxia imaging agents. koreascience.krnih.gov The radiochemical yields for these piperazine-based tracers were in the range of 22.8–29.0%. nih.gov

Below is a table summarizing the synthesis of some ¹⁸F-labeled PET tracers using this compound as a precursor.

| Precursor Intermediate | Reagents | Final Product | Radiochemical Yield (RCY) |

| [¹⁸F]-11 | This compound, K₂CO₃ | [¹⁸F]-20 | Moderate |

| [¹⁸F]-14 | This compound, K₂CO₃ | [¹⁸F]-21 | 22.8% |

| [¹⁸F]-15 | This compound, K₂CO₃ | [¹⁸F]-22 | 29.0% |

Development of Superparamagnetic Iron Oxide Nanoparticle Conjugates for Magnetic Resonance Imaging (MRI) Research

This compound is also a key component in the development of targeted contrast agents for Magnetic Resonance Imaging (MRI). nih.govacs.org Specifically, it has been used to functionalize superparamagnetic iron oxide nanoparticles (SPIONs). nih.govacs.org SPIONs are a class of MRI contrast agents that primarily shorten the transverse relaxation time (T₂), leading to a darkening of the image in areas of accumulation. sigmaaldrich.commdpi.com

In one study, polyglycerol-functionalized SPIONs (SPION-PG) were further modified by the ring-opening polymerization of this compound to create SPION-PG-NI. nih.govacs.org This process effectively coats the nanoparticles with 2-nitroimidazole moieties, thereby directing them to hypoxic regions within tumors. nih.gov The resulting SPION-PG-NI particles were spherical, highly dispersible, and had a core diameter of approximately 8.8 ± 1.9 nm. nih.gov These functionalized nanoparticles have shown potential for visually evaluating hypoxic regions using MRI. nih.govacs.org

The following table outlines the characteristics of these MRI contrast agents.

| Nanoparticle | Functionalization Method | Core Diameter | Application |

| SPION-PG-NI | Ring-opening polymerization with this compound | 8.8 ± 1.9 nm | MRI contrast agent for hypoxic regions |

Synthesis of Metal-Nitroimidazole Complexes for Radiopharmaceutical Research

The versatility of this compound extends to the synthesis of metal-nitroimidazole complexes for radiopharmaceutical research. openmedscience.com These complexes can incorporate diagnostic or therapeutic radioisotopes, creating agents for single-photon emission computed tomography (SPECT) or targeted radiotherapy.

For example, azomycin-cyclam conjugates have been prepared by the condensation of 1,4,8,11-tetrazocyclotetradecane (cyclam) with this compound. openmedscience.com The resulting macrocyclic ligands can then be labeled with radionuclides like copper-64 (⁶⁴Cu) for PET imaging of tumor hypoxia. openmedscience.com The combination of a reducible nitroimidazole group and a redox-active metal core can potentially enhance selectivity for hypoxic tissues. openmedscience.com

Utilization in the Design of Boron Neutron Capture Therapy (BNCT) Agents

Nitroimidazoles are being explored as carrier molecules for boron-10 (B1234237) (¹⁰B) in Boron Neutron Capture Therapy (BNCT), a binary cancer treatment. nih.govnih.gov BNCT involves the selective delivery of ¹⁰B to tumor cells, followed by irradiation with a beam of low-energy thermal neutrons. researchgate.netresearchgate.net The capture of a neutron by a ¹⁰B atom results in a nuclear fission reaction, producing a high-energy alpha particle (⁴He) and a lithium-7 (B1249544) (⁷Li) nucleus, which cause localized damage to the tumor cell. researchgate.netnih.gov

The rationale for using nitroimidazoles as boron carriers is to target the hypoxic, and often radioresistant, cells within a tumor. nih.gov While direct synthesis using this compound is a plausible strategy, published research has often utilized other functionalized nitroimidazoles. For instance, a ¹⁰B-enriched nitroimidazole was synthesized by coupling the cesium salt of BSH (Cs₂-¹⁰B₁₂H₁₁SH) with 1-(2-bromoethyl)-2-methyl-5-nitroimidazole. nih.gov This demonstrates the principle of conjugating boron clusters to a nitroimidazole scaffold to create hypoxia-targeted BNCT agents.

Intermediate in the Chiral Synthesis of Complex Nitroimidazole-Based Research Compounds

The epoxide ring in this compound is a chiral center, making it a valuable intermediate for the synthesis of more complex, stereochemically defined nitroimidazole-based research compounds. The synthesis of pimonidazole (B1677889), a well-known hypoxia marker, can be achieved through different routes, some of which involve epoxide intermediates. mdpi.com

For example, the synthesis of isotopically labeled pimonidazole analogues involved the reduction of l-(3-chloro-2-oxopropyl)-2-nitroimidazole, followed by ring closure to form an epoxide, which was then reacted with piperidine (B6355638). mdpi.com This highlights the utility of the epoxypropyl side chain in building more elaborate structures. By using enantiomerically pure starting materials or employing chiral resolution techniques, it is possible to synthesize specific stereoisomers of complex nitroimidazole derivatives, which may have different biological activities.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-(2,3-Epoxypropyl)-2-nitroimidazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution between 2-nitroimidazole and epichlorohydrin derivatives. For example, reacting 2-nitroimidazole with 1-chloro-2,3-epoxypropane under basic conditions (e.g., NaHCO₃) generates the epoxypropyl adduct. Temperature control (20–40°C) and stoichiometric ratios are critical to minimize side reactions, such as hydrolysis of the epoxide ring . Hydrogen chloride has been used as a catalyst in scaled-up processes, but purification via column chromatography or recrystallization is required to remove unreacted precursors and byproducts like dihydroxypropyl derivatives .

Q. Which analytical techniques are most effective for characterizing this compound and its impurities?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 320 nm) is standard for quantifying the compound and its impurities, such as 1-(2,3-dihydroxypropyl)-2-nitroimidazole (hydrolysis product). Mass spectrometry (LC-MS/MS) provides structural confirmation via molecular ion peaks (e.g., m/z 201.18 for the parent compound) and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C, resolves the epoxide ring’s stereochemistry and nitroimidazole substitution patterns .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : The compound is hygroscopic and prone to epoxide ring hydrolysis in aqueous or high-humidity environments. Accelerated stability studies (40°C/75% RH) show degradation to 1-(2,3-dihydroxypropyl)-2-nitroimidazole within 14 days. Storage in anhydrous solvents (e.g., acetonitrile) at −20°C under inert gas (N₂/Ar) preserves integrity for >6 months .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in radical-mediated reactions?

- Methodological Answer : The nitroimidazole moiety acts as an electron-deficient aromatic system, facilitating one-electron reduction to form nitro radical anions. These radicals participate in redox cycling, generating reactive oxygen species (ROS). Electrochemical studies (cyclic voltammetry) reveal a reduction potential of −0.45 V vs. SCE, correlating with hypoxia-selective cytotoxicity. Computational modeling (DFT) predicts spin density localization on the nitro group, guiding experimental design for ROS-dependent applications .

Q. How can this compound be utilized in radiopharmaceutical synthesis, and what challenges arise in radiosynthesis?

- Methodological Answer : The epoxide group enables ¹⁸F-radiolabeling for positron emission tomography (PET) probes. For example, coupling epoxypropyl tosylate precursors with 2-nitroimidazole derivatives under basic conditions ([¹⁸F]KF/acetonitrile) yields hypoxia-targeting tracers like [¹⁸F]FMISO. Key challenges include low radiochemical yields (12–21%) due to competing hydrolysis and side reactions. Automated synthesizers and optimized reaction times (e.g., 86 min for NITTP method) improve efficiency .

Q. What strategies mitigate genotoxicity risks associated with this compound in pharmaceutical formulations?

- Methodological Answer : As a potential genotoxic impurity, its levels in APIs must be <1 ppm. LC-MS/MS methods with a LOQ of 0.1 ppm are validated using ion-pairing reagents (e.g., heptafluorobutyric acid) to enhance sensitivity. Structural modifications, such as replacing the epoxide with a diol (e.g., 1-(2,3-dihydroxypropyl)-2-nitroimidazole), reduce electrophilicity and genotoxicity. Ames tests and micronucleus assays are mandatory for safety profiling .

Q. How should researchers address discrepancies in reduction potential data for this compound across studies?

- Methodological Answer : Variations in reported reduction potentials (−0.45 V to −0.52 V) arise from differences in solvent systems (aqueous vs. non-aqueous) and reference electrodes. Standardizing experimental conditions (e.g., pH 7.4 phosphate buffer, Ag/AgCl reference) and validating via pulse radiolysis ensures reproducibility. Cross-referencing with structurally analogous nitroimidazoles (e.g., misonidazole) provides context for outlier data .

Methodological Tables

| Synthetic Route | Yield | Purity | Key Challenge |

|---|---|---|---|

| Epichlorohydrin alkylation | 65–70% | 95% | Hydrolysis of epoxide ring |

| Radiolabeling ([¹⁸F]) | 12–21% | >98% | Competing side reactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.